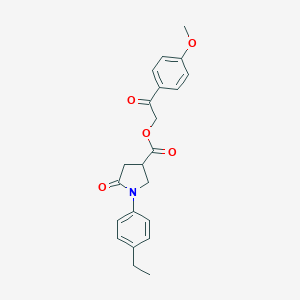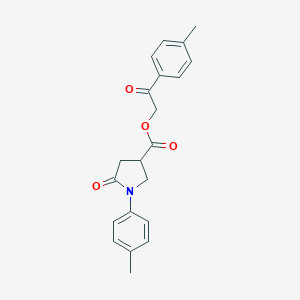
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as MEOP or MEOP-Et and is widely used in various research applications due to its unique properties.
Mécanisme D'action
MEOP-Et inhibits DPP-4 by binding to the active site of the enzyme and preventing it from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of these hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
MEOP-Et has been shown to have several biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity by increasing insulin secretion and reducing hepatic glucose production. It also has anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects in metabolic disorders. MEOP-Et has been shown to reduce liver fat accumulation and improve liver function in animal models of non-alcoholic fatty liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
MEOP-Et has several advantages for lab experiments. It is a potent and selective inhibitor of DPP-4, which makes it a valuable tool for studying the role of this enzyme in glucose metabolism. It is also relatively stable and can be easily synthesized in large quantities. However, MEOP-Et has some limitations as well. It has a short half-life in vivo, which may limit its therapeutic potential. It also has poor solubility in aqueous solutions, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on MEOP-Et. One area of interest is the development of more stable and bioavailable analogs of MEOP-Et with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of MEOP-Et in the treatment of other metabolic disorders such as type 2 diabetes and cardiovascular disease. Furthermore, the role of DPP-4 inhibition in the regulation of immune function and inflammation is an emerging area of research that may have implications for the treatment of autoimmune diseases and cancer.
Méthodes De Synthèse
The synthesis of MEOP-Et involves the reaction of 4-methoxyphenylacetic acid with ethyl 1-(4-ethylphenyl)-5-oxo-2-pyrrolidinecarboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with oxalyl chloride and dimethylformamide (DMF) to obtain MEOP-Et.
Applications De Recherche Scientifique
MEOP-Et is widely used in scientific research due to its unique properties. It acts as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. MEOP-Et has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been studied for its potential use in the treatment of various metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Propriétés
Nom du produit |
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Formule moléculaire |
C22H23NO5 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO5/c1-3-15-4-8-18(9-5-15)23-13-17(12-21(23)25)22(26)28-14-20(24)16-6-10-19(27-2)11-7-16/h4-11,17H,3,12-14H2,1-2H3 |
Clé InChI |
MMWIGFWCJIGTRA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)





![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)
